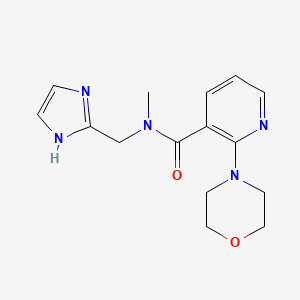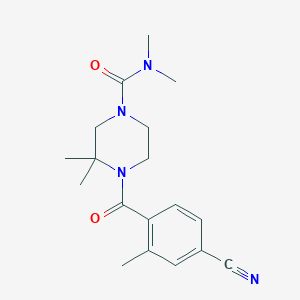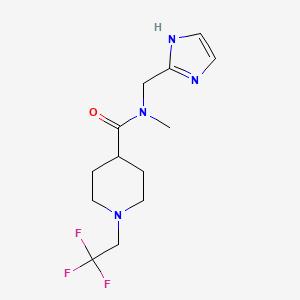
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a morpholine ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution at the pyridine ring can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide
- 1-benzyl-2-aryl-1H-benzo[d]imidazole
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
This compound is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-19(11-13-16-5-6-17-13)15(21)12-3-2-4-18-14(12)20-7-9-22-10-8-20/h2-6H,7-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNMDRAKOXQSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1)C(=O)C2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide](/img/structure/B6965354.png)

![N-methyl-1-[2-[[2-(5-methylthiophen-2-yl)acetyl]amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6965373.png)
![2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B6965379.png)
![1-[2-(1,3-Benzodioxol-5-yl)-1,3-thiazole-5-carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B6965383.png)
![1-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]benzoyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B6965389.png)
![1-[4-[Methoxy(methyl)sulfamoyl]benzoyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B6965393.png)
![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone](/img/structure/B6965424.png)
![[1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]piperidin-3-yl]methanesulfonamide](/img/structure/B6965427.png)

![[1-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B6965431.png)
![[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6965439.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6965451.png)
![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B6965455.png)
